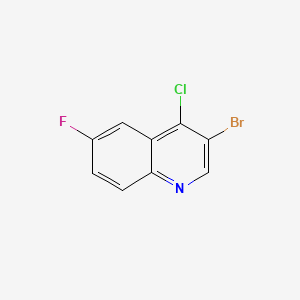

3-Bromo-4-chloro-6-fluoroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHQVBUXWYXYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671168 | |

| Record name | 3-Bromo-4-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-93-4 | |

| Record name | 3-Bromo-4-chloro-6-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204810-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-Bromo-4-chloro-6-fluoroquinoline: A Key Intermediate in Drug Discovery

Abstract

Substituted quinolines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Among these, poly-halogenated quinolines serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures. This in-depth technical guide provides a robust and detailed three-step synthetic pathway to 3-Bromo-4-chloro-6-fluoroquinoline, a valuable building block for drug development professionals. The synthesis commences from the strategically selected starting material, 4-fluoroaniline, and proceeds through a Gould-Jacobs quinoline formation, subsequent chlorination of the resulting 4-quinolone, and concludes with a regioselective bromination. This document elucidates the mechanistic rationale behind each transformation, offers detailed step-by-step experimental protocols, and presents key data in a clear, accessible format, adhering to the highest standards of scientific integrity and reproducibility.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs, including antimalarials (e.g., Chloroquine), antibacterials (e.g., Ciprofloxacin), and anticancer agents.[1][2] The introduction of halogen atoms onto the quinoline core profoundly modulates the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound offers three distinct halogen-based reaction handles, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions, thereby providing a powerful platform for generating diverse compound libraries in drug discovery campaigns.[3][4]

Strategic Analysis and Retrosynthesis

A logical and efficient synthesis requires a careful retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The pathway to this compound is best approached by sequentially removing the halogen substituents to reveal the core quinoline structure.

Rationale for Starting Material Selection

While the nominal request suggests starting from 4-chloro-6-fluoroaniline, a rigorous analysis based on established quinoline synthesis mechanisms indicates that this would not yield the desired 6-fluoro substitution pattern. Classic cyclization reactions like the Gould-Jacobs or Combes proceed via ring closure at the ortho-position to the aniline's amino group.[5][6] Starting with 4-chloro-6-fluoroaniline would place the chloro group at the 7-position and the fluoro group at the 5-position of the resulting quinoline.

To achieve the target 6-fluoro isomer, the synthesis must commence with 4-fluoroaniline . The fluorine atom at the para-position of the aniline directly translates to the 6-position of the quinoline ring system, which is the desired regiochemistry. The chlorine and bromine atoms are strategically introduced in subsequent steps. This deliberate choice of starting material is critical for the success of the synthesis and underscores the importance of mechanistic understanding in synthetic planning.

Retrosynthetic Pathway

The proposed retrosynthesis is outlined below. The target molecule is deconstructed in three key steps:

-

C3-Bromination: A late-stage electrophilic bromination at the electron-rich C3 position reveals the precursor, 4-chloro-6-fluoroquinoline.

-

C4-Chlorination: The 4-chloro group is retrosynthetically derived from a 4-hydroxy (4-quinolone) tautomer, a common transformation using reagents like phosphorus oxychloride (POCl₃). This points to 6-fluoro-4-hydroxyquinoline as the key intermediate.

-

Gould-Jacobs Reaction: The 4-hydroxyquinoline core is formed from an aniline precursor. The Gould-Jacobs reaction provides a reliable method for constructing this ring system from 4-fluoroaniline and an appropriate three-carbon electrophile, such as diethyl ethoxymethylenemalonate (DEEM).[5][7]

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis is executed in three distinct stages, each optimized for yield and purity. This section provides both the mechanistic justification and detailed, actionable laboratory protocols.

Part A: Synthesis of 6-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction

This foundational step constructs the quinoline core. The reaction proceeds via an initial condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate, followed by a high-temperature thermal electrocyclization to yield the 4-hydroxyquinoline product.[1] The high temperatures required are typically achieved using a high-boiling inert solvent.

Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 120-130 °C for 1.5 hours. Ethanol, a byproduct of the condensation, will distill off.

-

Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the intermediate.

-

Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 10 mL per gram of aniline).

-

Heat the mixture to 250-260 °C with vigorous stirring for 30-45 minutes. The cyclization product will precipitate from the hot solution.

-

Cool the reaction mixture to below 100 °C and dilute with hexane or petroleum ether to fully precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

-

The crude 6-fluoro-4-hydroxyquinoline can be purified by recrystallization from ethanol or acetic acid if necessary.

| Parameter | Value | Source |

| Starting Material | 4-fluoroaniline | - |

| Reagent | Diethyl ethoxymethylenemalonate (DEEM) | [7] |

| Condensation Temp. | 120-130 °C | [1] |

| Cyclization Temp. | 250-260 °C | [1][7] |

| Solvent | Diphenyl ether or Dowtherm A | [7] |

| Typical Yield | 80-90% | [7] |

Part B: Chlorination to yield 4-Chloro-6-fluoroquinoline

The 4-hydroxyquinoline exists in tautomeric equilibrium with its more stable 4-quinolone form. This keto-enol system can be readily converted to the corresponding 4-chloroquinoline using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) which can form a Vilsmeier-Haack type intermediate to facilitate the reaction.[8][9]

Experimental Protocol:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a drying tube with 6-fluoro-4-hydroxyquinoline (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The mixture may be stirred as a slurry.

-

Optionally, add a catalytic amount of DMF (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should become a homogeneous solution as it progresses. Monitor by TLC until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8.

-

The solid product will precipitate. Collect the crude 4-chloro-6-fluoroquinoline by vacuum filtration.

-

Wash the filter cake thoroughly with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate gradient).

| Parameter | Value | Source |

| Starting Material | 6-Fluoro-4-hydroxyquinoline | - |

| Reagent | Phosphorus oxychloride (POCl₃) | [9] |

| Catalyst (Optional) | N,N-Dimethylformamide (DMF) | [9] |

| Reaction Temp. | 110 °C (Reflux) | [9] |

| Reaction Time | 3-4 hours | [9] |

| Typical Yield | 85-95% | [9][10] |

Part C: Regioselective Bromination to yield this compound

The final step is the regioselective bromination of the 4-chloro-6-fluoroquinoline intermediate. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, but the C3 position remains the most nucleophilic site. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this type of transformation, providing good regioselectivity.[11]

Experimental Protocol:

-

Reaction Setup: Dissolve 4-chloro-6-fluoroquinoline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS, 1.0-1.1 eq) to the cooled solution in one portion.

-

Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography or recrystallization to yield the final product.

| Parameter | Value | Source |

| Starting Material | 4-Chloro-6-fluoroquinoline | - |

| Reagent | N-Bromosuccinimide (NBS) | [11] |

| Solvent | Acetonitrile or Dichloromethane | [11] |

| Reaction Temp. | 0 °C to Room Temperature | [11] |

| Reaction Time | 1-2 hours | - |

| Typical Yield | 75-85% | - |

Overall Synthetic Workflow

The complete, three-step synthetic sequence from the selected starting material to the final product is a robust and scalable process. The workflow is visualized below, highlighting the key reagents and transformations.

Characterization, Safety, and Conclusion

Characterization: The identity and purity of all intermediates and the final product should be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety Considerations: This synthesis involves hazardous materials and requires appropriate safety precautions. Phosphorus oxychloride is highly corrosive and reacts violently with water. High-temperature solvents like diphenyl ether present significant burn risks. NBS is a lachrymator. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. ([Link])

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. ([Link])

-

Klapkötke, T. M., & Witkowski, S. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6638. ([Link])

-

Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. ([Link])

-

Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Organic Synthesis. ([Link])

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. ([Link])

-

Química Organica.org. (n.d.). Combes synthesis of quinolines. Química Organica.org. ([Link])

-

MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2955. ([Link])

-

Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 181-185. ([Link])

-

PMC - NIH. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 29(1), 3-36. ([Link])

-

International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. ([Link])

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 299-303. ([Link])

-

ResearchGate. (2014). Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. ResearchGate. ([Link])

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. ([Link])

-

MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(3), 541. ([Link])

-

PMC. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Organic Letters, 24(17), 3209–3213. ([Link])

-

American Chemical Society. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Organic Letters, 24(17), 3209–3213. ([Link])

-

DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. ([Link])

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. ([Link])

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. ([Link])

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. ([Link])

-

PrepChem.com. (n.d.). Synthesis of 6-fluoroquinoline. PrepChem.com. ([Link])

-

ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. ([Link])

- Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.

-

MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(3), M1448. ([Link])

-

MDPI. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(8), 1259. ([Link])

-

ResearchGate. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. ([Link])

-

Amerigo Scientific. (n.d.). 3-Bromo-4-chloro-6-trifluoromethylquinoline. Amerigo Scientific. ([Link])

-

Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). ([Link])

-

Chemsrc. (n.d.). 4-Chloro-6-fluoroquinoline. Chemsrc. ([Link])

-

ResearchGate. (2022). Synthesis of 3‐chloro‐4‐fluoroaniline (4) in various fluoroquinolones. ResearchGate. ([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. download.atlantis-press.com [download.atlantis-press.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electrophilic Bromination of 4-Chloro-6-Fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this heterocyclic system through electrophilic aromatic substitution, such as bromination, is a critical step in the synthesis of novel drug candidates. This guide provides a comprehensive analysis of the electrophilic bromination of 4-chloro-6-fluoroquinoline, a substrate of increasing interest due to the unique electronic properties imparted by its halogen substituents. We will dissect the underlying mechanistic principles, predict the regiochemical outcome based on the directing effects of the chloro and fluoro groups, and provide a plausible experimental protocol. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and development of quinoline-based compounds.

Introduction: The Significance of Quinolines and Halogenated Aromatics

Quinoline and its derivatives are prevalent in a vast array of pharmaceuticals and biologically active compounds, exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of halogen atoms on the quinoline ring system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Halogens can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, understanding and controlling the regioselectivity of halogenation reactions on substituted quinolines is of paramount importance in drug discovery and development.

This guide focuses on the electrophilic bromination of 4-chloro-6-fluoroquinoline. The presence of two different halogen substituents on the quinoline core presents a compelling case study in competitive directing effects during electrophilic aromatic substitution.

Fundamental Principles of Electrophilic Aromatic Substitution in Quinolines

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates this ring towards electrophilic attack.[1][2] Consequently, electrophilic aromatic substitution on unsubstituted quinoline preferentially occurs on the more electron-rich benzene ring, primarily at positions 5 and 8.[2]

The general mechanism for electrophilic aromatic substitution proceeds via a two-step process:

-

Formation of a σ-complex (Wheland intermediate): The aromatic π-system acts as a nucleophile, attacking the electrophile (in this case, a source of Br⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate.

-

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The regioselectivity of the reaction is determined by the stability of the σ-complex formed upon attack at different positions. Substituents already present on the ring can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

The Directing Effects of Chloro and Fluoro Substituents

Halogens are a unique class of substituents in electrophilic aromatic substitution. They are deactivating due to their strong electron-withdrawing inductive effect (-I), yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+R), which can stabilize the carbocationic intermediate.[3][4]

In the case of 4-chloro-6-fluoroquinoline, we must consider the directing effects of both halogens on the benzenoid ring.

-

6-Fluoro group: Fluorine is the most electronegative halogen, exhibiting a strong -I effect. However, its small size allows for effective overlap between its 2p orbital and the carbon 2p orbital of the ring, resulting in a significant +R effect. This +R effect directs incoming electrophiles to the ortho position (C7) and the para position (C5).

-

4-Chloro group: Chlorine is less electronegative than fluorine but has a larger atomic radius, leading to less effective orbital overlap and a weaker +R effect compared to fluorine. Its primary influence on the benzenoid ring is a deactivating inductive effect.

Predicting Regioselectivity:

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In 4-chloro-6-fluoroquinoline, the 6-fluoro group is an ortho, para-director.

-

The position para to the 6-fluoro group is C3, which is on the deactivated pyridine ring and therefore highly unlikely to undergo electrophilic substitution.

-

The positions ortho to the 6-fluoro group are C5 and C7.

The 4-chloro group primarily exerts a deactivating inductive effect on the entire molecule.

Considering the directing influence of the 6-fluoro group, the primary sites for electrophilic attack on the benzenoid ring are C5 and C7. The relative stability of the σ-complexes formed at these positions will determine the major product.

Mechanistic Analysis of the Bromination of 4-Chloro-6-Fluoroquinoline

The electrophilic bromination of 4-chloro-6-fluoroquinoline is anticipated to proceed via the classical electrophilic aromatic substitution mechanism. A common brominating agent for such reactions is N-Bromosuccinimide (NBS), often in the presence of an acid catalyst, or molecular bromine (Br₂) with a Lewis acid.[5][6]

Generation of the Electrophile

With Br₂ and a Lewis acid (e.g., FeBr₃), the electrophile is a polarized Br-Br bond or a discrete bromonium ion (Br⁺).

With NBS, a source of Br⁺ is generated, often initiated by a trace amount of HBr.

Formation and Stability of the σ-Complex

Let's analyze the stability of the σ-complexes formed by the attack of Br⁺ at the C5 and C7 positions.

Attack at C5:

The positive charge in the σ-complex can be delocalized through resonance. One of the key resonance structures places the positive charge on C6, adjacent to the fluorine atom. The fluorine atom can then donate a lone pair of electrons to stabilize this carbocation through resonance.

Attack at C7:

Similarly, attack at C7 leads to a σ-complex where the positive charge can be delocalized. A crucial resonance contributor places the positive charge on C6, which is again stabilized by the +R effect of the fluorine atom.

Comparative Stability:

Both attacks at C5 and C7 benefit from the resonance stabilization provided by the 6-fluoro group. However, steric hindrance may play a role. The C5 position is flanked by the 4-chloro substituent and the fused ring system, which could sterically hinder the approach of the electrophile to some extent compared to the C7 position. Therefore, it is plausible that substitution at C7 might be kinetically favored. However, electronic effects often dominate. A detailed computational analysis would be required for a definitive prediction.[7]

Deprotonation to Yield the Product

Following the formation of the σ-complex, a weak base in the reaction mixture (e.g., the solvent or the succinimide anion if NBS is used) will abstract a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product.

Predicted Products and Rationale

Based on the directing effects of the 6-fluoro group, the electrophilic bromination of 4-chloro-6-fluoroquinoline is expected to yield a mixture of 5-bromo-4-chloro-6-fluoroquinoline and 7-bromo-4-chloro-6-fluoroquinoline .

| Position of Bromination | Key Stabilizing Factor | Predicted Outcome |

| C5 | Resonance stabilization from the 6-fluoro group (+R effect) | Major/Minor Product |

| C7 | Resonance stabilization from the 6-fluoro group (+R effect) | Major/Minor Product |

Without experimental data or computational modeling, it is challenging to definitively predict the major isomer. However, the strong ortho, para-directing ability of fluorine suggests that both products are likely to be formed.

Hypothetical Experimental Protocol

The following is a plausible, field-proven protocol for the electrophilic bromination of 4-chloro-6-fluoroquinoline.

Materials:

-

4-chloro-6-fluoroquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-fluoroquinoline (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add concentrated sulfuric acid (catalytic amount). Then, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker containing a mixture of ice and saturated sodium bicarbonate solution.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomeric products.

-

Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the isomeric ratio.

Visualizing the Mechanism and Workflow

Reaction Mechanism

Caption: Step-by-step experimental workflow for bromination.

Conclusion

The electrophilic bromination of 4-chloro-6-fluoroquinoline is a nuanced reaction governed by the interplay of inductive and resonance effects of the halogen substituents. The ortho, para-directing nature of the 6-fluoro group is the dominant factor, leading to the formation of 5-bromo and 7-bromo isomers. While a definitive prediction of the major isomer requires further empirical or computational investigation, this guide provides a solid theoretical framework and a practical experimental approach for researchers in the field. A thorough understanding of these mechanistic principles is crucial for the rational design and synthesis of novel halogenated quinoline derivatives with potential therapeutic applications.

References

-

ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

PubMed Central. (n.d.). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Retrieved from [Link]

-

YouTube. (2020, October 26). Reactivity of Quinoline. Retrieved from [Link]

-

YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

-

American Chemical Society. (2022, April 25). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Retrieved from [Link]

-

Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

PubMed Central. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

ResearchGate. (2010, February 6). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

-

RSC Publishing. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline – Oriental Journal of Chemistry [orientjchem.org]

- 8. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-4-chloro-6-fluoroquinoline

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromo-4-chloro-6-fluoroquinoline. In the absence of publicly available experimental data for this specific molecule, this document serves as an expert-level guide to anticipating its spectral characteristics. By applying fundamental NMR principles and referencing data from analogous halogenated quinoline systems, we offer detailed predictions for chemical shifts (δ), multiplicities, and coupling constants (J). This guide is designed to equip researchers with the theoretical foundation and practical protocols necessary to acquire, interpret, and unambiguously confirm the structure of this compound upon its synthesis.

Introduction: The Imperative for Precise Structural Elucidation

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern on the quinoline ring system is critical, as it profoundly dictates the molecule's pharmacological activity, metabolic stability, and toxicity profile. This compound, a polysubstituted quinoline, presents a unique structural challenge and opportunity. The precise arrangement of its three distinct halogen atoms requires unambiguous confirmation, for which NMR spectroscopy is the gold standard.

This guide moves beyond a simple data sheet. It provides a Senior Application Scientist's perspective on how to approach the structural verification of such a novel compound. We will first build a robust theoretical framework to predict the spectral outcomes and then detail a self-validating experimental workflow to confirm these predictions, ensuring the highest degree of scientific integrity for drug development professionals.

Theoretical Framework: Predicting the Influence of Halogen Substituents

The ¹H and ¹³C NMR spectra of a substituted quinoline are governed by the electronic environment of each nucleus.[1][2] The three halogen substituents in the target molecule—bromine, chlorine, and fluorine—exert powerful and distinct electronic effects that modulate the chemical shifts of the surrounding nuclei.

-

Inductive Effects: All three halogens are highly electronegative and withdraw electron density from the quinoline ring through the sigma bond network (a -I effect). This deshields the nuclei, causing their signals to shift downfield (to a higher ppm value).

-

Resonance Effects: Fluorine and chlorine also possess lone pairs that can be donated into the aromatic π-system (a +R effect). This effect increases electron density, particularly at the ortho and para positions, causing an upfield shift. For fluorine, this resonance effect is significant and can counteract its inductive pull at specific positions.

-

Spin-Spin Coupling: A key feature of this molecule will be spin-spin coupling involving the ¹⁹F nucleus. Fluorine (¹⁹F) is 100% abundant and has a spin of I = ½, meaning it will couple to nearby ¹H and ¹³C nuclei, providing invaluable structural information through characteristic splitting patterns.[3][4] We can expect to observe couplings over two to five bonds (nJHF and nJCF).[5][6][7][8]

By synthesizing these principles, we can construct a highly accurate prediction of the complete ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is anticipated to show four distinct signals in the aromatic region. The combined inductive effects of the halogens and the electron-withdrawing nature of the quinoline nitrogen will shift all protons downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 | 8.9 - 9.1 | Singlet (s) | - | Adjacent to electronegative nitrogen; no adjacent protons for coupling. |

| H-8 | 8.2 - 8.4 | Doublet (d) | ³JH8-H7 = 8.5 - 9.5 | Ortho to H-7. Deshielded by the "peri-effect" of the nitrogen lone pair.[1] |

| H-7 | 7.8 - 8.0 | Doublet of Doublet of Doublets (ddd) | ³JH7-H8 = 8.5 - 9.5; ³JH7-H5 ≈ 0; ⁴JH7-F = 8.0 - 9.0; ⁵JH7-H5 ≈ 0 | Coupled ortho to H-8 and meta to the C6-Fluorine. The four-bond coupling to fluorine (⁴JHF) is typically strong. |

| H-5 | 7.6 - 7.8 | Doublet of Doublets (dd) | ³JH5-F = 8.5 - 9.5; ⁴JH5-H7 = 2.5 - 3.5 | Coupled ortho to the C6-Fluorine (³JHF) and meta to H-7 (⁴JHH). |

Detailed Interpretation:

-

H-2 (singlet): This proton is on the pyridine ring, adjacent to the nitrogen and flanked by two substituted carbons (C-3 and C-4). Lacking any adjacent protons, it will appear as a sharp singlet and will be the most downfield signal due to the strong deshielding from the nitrogen atom.[1]

-

The Benzene Ring System (H-5, H-7, H-8): These three protons form a coupled spin system that is further complicated by couplings to the fluorine at C-6.

-

H-8 will be a clear doublet, split only by its ortho neighbor, H-7.

-

H-7 will exhibit the most complex splitting. It is coupled to H-8 (ortho, large J), H-5 (meta, small J), and the C-6 fluorine (meta, large ⁴JHF), resulting in a doublet of doublet of doublets.

-

H-5 is coupled ortho to the fluorine, resulting in a large splitting, and meta to H-7, resulting in a smaller splitting, giving a doublet of doublets. The observation of these specific H-F couplings is a critical confirmation of the fluorine's position at C-6.

-

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as there is no molecular symmetry. The chemical shifts will be heavily influenced by the attached halogens, and crucial information will be derived from C-F coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (JCF, Hz) | Rationale |

| C-2 | 150 - 152 | Small (⁵JCF) | Adjacent to N, downfield shift. |

| C-3 | 118 - 120 | Small (⁴JCF) | Attached to Br (heavy atom effect). |

| C-4 | 140 - 142 | Small (³JCF) | Attached to Cl, significantly deshielded. |

| C-4a | 147 - 149 | ~20-25 (²JCF) | Quaternary carbon, deshielded by N and Cl. Strong two-bond C-F coupling. |

| C-5 | 112 - 114 | ~20-25 (²JCF) | Shielded by +R effect of F, but split by a large two-bond C-F coupling. |

| C-6 | 160 - 163 | ~240-260 (¹JCF) | Directly attached to F, very downfield shift and a massive one-bond C-F coupling. |

| C-7 | 125 - 127 | ~8-10 (³JCF) | Deshielded relative to C-5. |

| C-8 | 130 - 132 | ~3-5 (⁴JCF) | Less affected by F substituent. |

| C-8a | 135 - 137 | ~3-5 (³JCF) | Quaternary carbon, less affected by F. |

Detailed Interpretation:

-

C-6 (the C-F carbon): This signal will be unmistakable. It will appear significantly downfield and will be split into a large doublet with a ¹JCF coupling constant typically exceeding 240 Hz.[3][4] This is the primary diagnostic peak for identifying the carbon directly bonded to fluorine.

-

Carbons adjacent to Fluorine (C-5 and C-4a): These carbons will exhibit strong two-bond couplings (²JCF) in the range of 20-25 Hz.[3] This will split their signals into doublets and definitively confirms their proximity to the fluorine-bearing carbon.

-

Other Carbons: Carbons further away will show progressively smaller nJCF couplings, which may or may not be resolved but provide further structural confirmation if they are.[7]

-

Quaternary Carbons (C-3, C-4, C-4a, C-6, C-8a): These five carbons bear no protons and would be absent in a DEPT-135 experiment. Their assignment would be confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

A Self-Validating Experimental Protocol for Structural Confirmation

To move from prediction to empirical fact, a systematic and rigorous experimental approach is required. The following protocol is designed to provide unambiguous structural confirmation.

Protocol 1: Sample Preparation & 1D NMR Acquisition

-

Sample Preparation:

-

Weigh approximately 10-15 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. CDCl₃ is a good first choice for general solubility and a clean spectral window.[9]

-

Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the tube and invert gently to ensure a homogeneous solution. Note that quinoline chemical shifts can be concentration-dependent due to π-π stacking interactions, so consistency in sample preparation is key for comparing data.[10][11]

-

-

Instrument Setup & ¹H Spectrum Acquisition:

-

Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.

-

Key Parameters:

-

Spectral Width: ~12-15 ppm, centered around 6-7 ppm to cover the entire aromatic region and TMS.

-

Acquisition Time (at): 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

Pulse Angle: 45° to balance signal intensity with shorter experiment times.[12]

-

Number of Scans: 16-64 scans, averaged to achieve an excellent signal-to-noise ratio.

-

-

-

¹³C{¹H} Spectrum Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters:

-

Spectral Width: ~200-220 ppm to cover the full range of aromatic and substituted carbons.

-

Acquisition Time (at): ~1.5-2.0 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Protocol 2: 2D NMR for Unambiguous Assignment

If any ambiguity remains after 1D analysis, 2D NMR experiments are essential for final confirmation.[13]

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify which protons are spin-coupled to each other.

-

Expected Result: A cross-peak between the signals for H-7 and H-8 will confirm their ortho relationship. A weaker cross-peak between H-7 and H-5 will confirm their meta relationship. This experiment maps the entire proton connectivity network.[9][14]

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate each proton signal with the carbon signal to which it is directly attached.

-

Expected Result: This will definitively link the signals of H-2, H-5, H-7, and H-8 to their corresponding carbon resonances (C-2, C-5, C-7, and C-8), simplifying the assignment of the carbon spectrum.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To show correlations between protons and carbons over two or three bonds. This is the ultimate tool for piecing together the molecular skeleton and assigning quaternary carbons.[15][16]

-

Expected Key Correlations:

-

H-2 will show correlations to C-3, C-4, and C-8a.

-

H-5 will show correlations to C-4, C-6, and C-7.

-

The observation of a correlation from H-5 to the fluorine-bearing C-6 (δ ~161 ppm) provides definitive proof of the substitution pattern.

-

-

Caption: Workflow for comprehensive NMR-based structural elucidation.

Conclusion

While experimental spectra for this compound are not yet publicly documented, a rigorous prediction of its ¹H and ¹³C NMR data is achievable through the application of fundamental spectroscopic principles. The key predictive features are a highly downfield singlet for H-2 and a complex, fluorine-coupled spin system for the protons on the carbocyclic ring. The ¹³C spectrum will be defined by a very large one-bond C-F coupling for C-6 and significant two-bond couplings for C-5 and C-4a. By following the detailed experimental workflow outlined in this guide—combining high-resolution 1D NMR with targeted 2D experiments like COSY, HSQC, and HMBC—researchers can confidently and unambiguously verify the structure of this complex halogenated quinoline, ensuring data integrity for any subsequent drug development or chemical research program.

References

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

-

Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. Retrieved from [Link]

-

Adcock, W., & Gupta, B. D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (14), 1739-1746. Retrieved from [Link]

-

Singh, P., & Kaur, A. (2014). Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry, 8(3). Retrieved from [Link]

- Beck, A. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.

-

Elyashberg, M. (n.d.). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate. Retrieved from [Link]

- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.

-

RSC Publishing. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. R Discovery. Retrieved from [Link]

-

Rastrelli, F., Bagno, A., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10753-10761. Retrieved from [Link]

-

Angulo, J., et al. (2008). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 73(17), 6880-6883. Retrieved from [Link]

-

Smith, P. E., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst, 140(12), 4103-4112. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of... Canadian Science Publishing. Retrieved from [Link]

-

Felli, I. C., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Retrieved from [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2161. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

-

Schaefer, T. (1961). SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. Canadian Journal of Chemistry, 39(9), 1864-1868. Retrieved from [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. Retrieved from [Link]

-

Berg, A., Hansen, P. E., & Jakobsen, H. J. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. Retrieved from [Link]

-

Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

-

Anublog. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Retrieved from [Link]

- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.

-

MSU Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

ResearchGate. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. magritek.com [magritek.com]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Predicted Electron Ionization Mass Spectrometry Fragmentation of 3-Bromo-4-chloro-6-fluoroquinoline

Foreword: Navigating the Uncharted Spectra

In the landscape of drug discovery and chemical research, the structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide focuses on a molecule of significant interest in medicinal chemistry, 3-bromo-4-chloro-6-fluoroquinoline. As of this writing, direct experimental mass spectral data for this specific compound is not publicly available[1]. Therefore, this document serves as a predictive guide, leveraging established principles of mass spectrometry and the known behaviors of related halogenated aromatic and heterocyclic systems to forecast its fragmentation pathways under electron ionization (EI) conditions. Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for interpreting the mass spectrum of this and structurally similar molecules.

Foundational Principles: Electron Ionization and the Quinolone Skeleton

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The stability of the molecular ion and the pathways of its fragmentation are intrinsically linked to the molecule's structure.

Aromatic systems, such as the quinoline core, are characterized by their inherent stability due to delocalized π-electron systems. This stability typically results in a prominent molecular ion peak in the mass spectrum, which is a crucial starting point for spectral interpretation[2]. The fragmentation of the quinoline ring itself is not always straightforward but can involve processes like the loss of small neutral molecules or more complex rearrangements such as the Retro-Diels-Alder reaction[3][4][5].

The presence of multiple halogen substituents (Bromine, Chlorine, and Fluorine) on the quinoline ring of our target molecule introduces several predictable and highly informative fragmentation behaviors. Halogenated compounds have distinct characteristics in mass spectrometry[6]:

-

Isotopic Patterns: Chlorine and bromine possess distinctive isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1)[6][7]. This creates characteristic M+2, M+4, etc., peaks, providing a clear signature for the number of chlorine and bromine atoms in any given ion.

-

Halogen Loss: The primary fragmentation pathway for many halogenated aromatic compounds is the loss of a halogen radical, driven by the relative stability of the resulting aryl cation[6]. The C-Br bond is the weakest among the carbon-halogen bonds present, suggesting that the initial loss of a bromine radical is a highly probable event.

-

Hydrogen Halide Loss: The elimination of a neutral hydrogen halide molecule (e.g., H-Cl, H-F) is another common fragmentation route, particularly when a hydrogen atom is suitably positioned[6].

Predicted Fragmentation Pathways of this compound

The molecular formula of this compound is C₉H₄BrClFN[8], with a monoisotopic molecular weight of approximately 258.92 Da[1]. The mass spectrum will be complicated by the isotopic distributions of Br and Cl. For simplicity, the following discussion will primarily refer to the ions containing the most abundant isotopes, ³⁵Cl and ⁷⁹Br.

The Molecular Ion and Initial Halogen Loss

Upon electron ionization, the formation of the molecular ion (M•+) at m/z 259 is expected to be a high-intensity peak due to the aromatic nature of the quinoline core. The isotopic pattern will be complex, showing peaks at m/z 259, 261 (due to ³⁷Cl and ⁸¹Br), 263 (due to ³⁷Cl and ⁸¹Br), etc.

The most favored initial fragmentation steps will involve the cleavage of the carbon-halogen bonds:

-

Loss of Bromine Radical (•Br): The C-Br bond is the most labile. Loss of a bromine radical (79 u) from the molecular ion will lead to a significant fragment at m/z 180 . This fragment, the 4-chloro-6-fluoroquinolinyl cation, is expected to be a major peak, potentially the base peak[9].

-

M•+ (m/z 259) → [M - Br]⁺ (m/z 180) + •Br

-

-

Loss of Chlorine Radical (•Cl): While less favorable than bromine loss, the expulsion of a chlorine radical (35 u) is also a probable event, yielding a fragment at m/z 224 .

-

M•+ (m/z 259) → [M - Cl]⁺ (m/z 224) + •Cl

-

Secondary Fragmentation and Ring Cleavage

The primary fragment ions will undergo further dissociation:

-

From the [M - Br]⁺ ion (m/z 180):

-

Loss of HCN: A characteristic fragmentation of quinoline and isoquinoline systems involves the expulsion of hydrogen cyanide (27 u) from the heterocyclic ring, leading to a fragment at m/z 153 [10].

-

Loss of Chlorine: Subsequent loss of the chlorine radical would yield a fragment at m/z 145 .

-

-

Retro-Diels-Alder (RDA) Fragmentation: The quinoline ring system can undergo a Retro-Diels-Alder reaction, which is a common fragmentation pathway for cyclic and heterocyclic systems[3][4][5][11]. This concerted reaction involves the cleavage of two sigma bonds within the ring. For the [M - Br - Cl]⁺ ion (m/z 145), this could lead to the expulsion of acetylene (C₂H₂), resulting in a fragment at m/z 119 .

Summary of Predicted Fragments

The following table summarizes the key predicted fragments for this compound, based on the most abundant isotopes.

| m/z (mass-to-charge ratio) | Proposed Ion Structure/Identity | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 259/261/263 | [C₉H₄⁷⁹Br³⁵ClFN]•+ (Molecular Ion) | Ionization of parent molecule | High |

| 224/226 | [M - Cl]⁺ | Loss of •Cl from M•+ | Medium |

| 180/182 | [M - Br]⁺ | Loss of •Br from M•+ | High (Potentially Base Peak) |

| 153/155 | [M - Br - HCN]⁺ | Loss of HCN from [M - Br]⁺ | Medium |

| 145 | [M - Br - Cl]⁺ | Loss of •Cl from [M - Br]⁺ | Medium-Low |

| 119 | [M - Br - Cl - C₂H₂]⁺ | RDA fragmentation of [M - Br - Cl]⁺ | Low |

Visualizing the Fragmentation Cascade

The logical flow of the primary fragmentation pathways can be visualized as follows:

Caption: Predicted primary EI-MS fragmentation pathways for this compound.

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, a standardized experimental approach is necessary. The following protocol outlines the key steps for acquiring a high-quality electron ionization mass spectrum.

Instrumentation

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is recommended to accurately determine the mass of the fragments and resolve the isotopic patterns. A standard quadrupole instrument is also suitable for routine identification.

-

Ion Source: Electron Ionization (EI) source.

-

Sample Introduction: A direct insertion probe (DIP) or a gas chromatograph (GC) for sample introduction. GC-MS is preferable if the compound is sufficiently volatile and thermally stable, as it provides an additional layer of separation and purification.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 100 µg/mL.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using a known calibration standard (e.g., perfluorotributylamine - PFTBA). This ensures high mass accuracy.

-

-

Setting EI Source Parameters:

-

Electron Energy: Set to the standard 70 eV. This energy level is conventional and allows for comparison with standard mass spectral libraries. It provides sufficient energy to induce reproducible fragmentation.

-

Ion Source Temperature: Typically set between 200-250 °C. The temperature should be high enough to ensure sample volatilization but low enough to prevent thermal degradation before ionization.

-

-

Sample Analysis (GC-MS Method):

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Start with an initial oven temperature of ~100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C. This program is designed to effectively elute the analyte.

-

Acquisition: Begin acquiring mass spectra after the solvent delay period and continue until the compound has eluted.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of one bromine and one chlorine atom.

-

Identify the major fragment ions and compare their m/z values and relative intensities to the predicted values in the table above.

-

Use the high-resolution data to calculate the elemental composition of the key fragments to confirm their identities.

-

Workflow Diagram

Caption: Standard workflow for the acquisition and analysis of an EI mass spectrum via GC-MS.

Conclusion and Future Outlook

This guide provides a predictive framework for the electron ionization mass spectrometry fragmentation of this compound. Based on established chemical principles, we anticipate a strong molecular ion peak and characteristic fragmentation patterns dominated by the sequential loss of bromine and chlorine radicals, followed by the cleavage of the quinoline ring. The provided experimental protocol offers a clear and robust method for obtaining empirical data to validate and refine these predictions. As this and other novel halogenated quinolines are synthesized and analyzed, the empirical data gathered will be invaluable for building comprehensive spectral libraries, thereby accelerating the pace of research and development in medicinal chemistry and related fields.

References

- Microwave-Based Reaction Screening: Tandem Retro-Diels-Alder/Diels-Alder Cycloadditions of ortho-Quinol Dimers.

- Mass Spectrometry - Fragmentation P

- Mass Spectrometry: Fragment

- This compound (C9H4BrClFN). PubChem.

- Mass spectrometry: Retro Diel's-Alder fragment

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- The Retro Diels-Alder Reaction. Master Organic Chemistry.

- 3-Bromo-4-chloro-6-trifluoromethylquinoline. Amerigo Scientific.

- Solving Mass Spectroscopy Problems - Analyzing Fragmentation P

- Examples|Retro diels alder fragmentation for CSIR-NET G

- Ion fragmentation of small molecules in mass spectrometry.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of the Pacific.

- Mass Spectrometry: Fragment

- Fragment

- This compound. Sigma-Aldrich.

- (A) Schematic diagram of the retro Diels–Alder (RDA) fragmentation at...

- 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

- 4-Bromo-6-chloro-8-fluoroquinoline. ChemScene.

- Bromo p

Sources

- 1. PubChemLite - this compound (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Microwave-Based Reaction Screening: Tandem Retro-Diels-Alder/Diels-Alder Cycloadditions of ortho-Quinol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound AldrichCPR 1204810-93-4 [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 3-Bromo-4-chloro-6-fluoroquinoline: A Theoretical and Practical Guide for Drug Development

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to drug discovery and development, with solubility being a critical determinant of bioavailability and formulability. Halogenated quinolines represent a significant class of heterocyclic compounds with broad biological activity, yet their solubility characteristics can be complex and challenging. This technical guide provides a comprehensive analysis of the expected solubility of a representative molecule, 3-Bromo-4-chloro-6-fluoroquinoline, in common organic solvents. In the absence of extensive empirical data for this specific compound, this guide synthesizes fundamental principles of physical chemistry, predictive models, and data from analogous structures to build a robust theoretical solubility profile. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to validate these predictions and make data-driven decisions in their development pipelines.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug candidate from laboratory bench to clinical application, few parameters are as influential as solubility. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, directly impacts crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] A compound with poor solubility can lead to low and erratic bioavailability, hinder the development of effective formulations, and ultimately cause the failure of an otherwise promising therapeutic agent.[2][3][4] It is estimated that nearly 40% of drug candidates face significant hurdles due to low aqueous solubility.[3]

Halogenated quinolines are a prominent scaffold in medicinal chemistry, forming the core of drugs used to treat malaria, cancer, and microbial infections.[5][6] The introduction of multiple halogen atoms (Bromine, Chlorine, Fluorine) onto the quinoline core, as in the case of this compound, profoundly modifies the molecule's electronic, steric, and crystalline properties. These modifications, in turn, dictate its interaction with various solvents. Understanding and predicting this behavior is essential for tasks ranging from synthesis and purification to formulation and delivery.[7]

This guide serves as both a predictive tool and a practical manual for researchers. It first establishes a theoretical framework to predict the solubility of this compound and then provides the means to empirically verify these predictions through a rigorous experimental protocol.

Physicochemical Profile: this compound

To understand the solubility of a compound, one must first understand its intrinsic properties. The structure combines a heterocyclic aromatic quinoline core with three different halogen substituents, resulting in a complex interplay of forces.

| Property | Value / Prediction | Source / Method |

| Molecular Formula | C₉H₄BrClFN | [8] |

| Molecular Weight | 260.49 g/mol | [8] |

| Appearance | Solid (predicted) | [8] |

| Predicted logP | ~3.5 - 4.5 | Computational Estimation |

| Predicted Polarity | Low to Moderate | Structural Analysis |

| H-Bond Acceptors | 1 (Quinoline Nitrogen) | Structural Analysis |

| H-Bond Donors | 0 | Structural Analysis |

The high predicted octanol-water partition coefficient (logP) suggests a predominantly lipophilic or hydrophobic character. The quinoline nitrogen provides a lone pair of electrons, allowing it to act as a hydrogen bond acceptor, a critical feature for its interaction with protic solvents. The heavy bromine and chlorine atoms, along with the electronegative fluorine, contribute to a significant molecular weight and dipole moment, influencing crystal lattice energy and interactions with polar solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This means that solutes dissolve best in solvents that have similar intermolecular forces. For a complex molecule like this compound, several forces are at play.

Polarity, Dipole Moments, and van der Waals Forces

The quinoline ring system is aromatic and largely nonpolar, but the nitrogen atom introduces a dipole. The three halogen atoms add further polarity and increase the potential for London dispersion forces, which are temporary attractive forces arising from fluctuating electron clouds. Solvents with similar characteristics, such as chlorinated solvents (e.g., Dichloromethane, Chloroform), are likely to be effective due to favorable van der Waals interactions.

Hydrogen Bonding

The single hydrogen bond acceptor on the quinoline nitrogen is a key interaction point. Polar protic solvents like alcohols (Methanol, Ethanol) can donate a hydrogen bond to this site, promoting solvation. However, the molecule lacks hydrogen bond donors, limiting its solubility in highly cohesive solvents like water, where disrupting the strong water-water hydrogen bonding network is energetically unfavorable.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[7][10][11] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in 3D "Hansen space." The principle states that the smaller the distance between the points for the solute and solvent, the higher the likelihood of dissolution.[10][11] While the specific HSP values for this compound are not published, we can infer that solvents with moderate δp and δh values and a significant δd component will be the most effective.

Diagram: Key Factors Influencing Solubility

The following diagram illustrates the relationship between the solute's properties, the solvent's properties, and the resulting solubility, based on the theoretical principles discussed.

Caption: A conceptual diagram showing how solute and solvent properties drive intermolecular interactions to determine the final solubility outcome.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical framework, the following table provides a predicted qualitative solubility profile for this compound. These predictions are intended to guide solvent selection for synthesis, purification, and formulation screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | Low / Insoluble | Insufficient polarity to overcome the solute's crystal lattice energy. Mismatch in intermolecular forces. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | Strong dipole moments can interact with the polar regions of the solute. Aprotic nature prevents competition for the H-bond acceptor site. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Capable of hydrogen bonding with the quinoline nitrogen. The alkyl chains provide some nonpolar character, aiding dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Similarities in polarity and potential for halogen-π interactions.[12] Excellent at dissolving moderately polar, non-protic compounds. |

| Ethers | Diethyl Ether | Low to Moderate | Lower polarity than THF. May be a borderline solvent, useful for crystallization. |

| Aqueous | Water, Buffered Solutions | Insoluble | High lipophilicity (predicted logP) and inability to disrupt the strong hydrogen-bonding network of water. |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

Theoretical predictions must be confirmed by empirical data. The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium solubility.[3][13][14] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[15]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 100-150 rpm).[14] The system must be agitated for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is fully established.[4][14][16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration. The concentration is calculated against a standard calibration curve prepared from known concentrations of the compound.

-

Calculation: The solubility (S) is calculated using the determined concentration (C) and the dilution factor (DF): S = C × DF

Diagram: Shake-Flask Experimental Workflow

This diagram outlines the sequential steps of the thermodynamic solubility determination protocol.

Caption: Workflow diagram for the Shake-Flask method of determining thermodynamic solubility.

Conclusion and Future Directions

While direct experimental data for this compound is not publicly available, a robust solubility profile can be predicted through the application of fundamental chemical principles. The molecule is anticipated to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols, and poorly soluble in nonpolar or aqueous media. This predictive guide serves as an essential starting point for laboratory work.